1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate is a chemical compound with the molecular formula C10H14N2O5 and a molecular weight of 242.23 g/mol. This compound features an amino group, a pyridine ring, and an oxalate moiety, which contribute to its unique chemical properties. The presence of these functional groups allows for a variety of interactions with biological systems and makes it a valuable compound in synthetic organic chemistry and medicinal applications .
The biological activity of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate is notable in various contexts:
The synthesis of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate typically involves the following steps:
1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate has several applications across different fields:
Interaction studies involving 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate have revealed its potential to bind with various biological targets:
These interactions highlight its importance in biochemical pathways and therapeutic contexts .
Several compounds share structural similarities with 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate. Here are some notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Amino-3-(benzyloxy)propan-2-ol oxalate | Contains a benzyloxy group instead of pyridine | More hydrophobic due to the benzyloxy group |
1-Amino-3-(pyridin-3-yl)propan-2-ol | Different position of the pyridine ring | May exhibit different biological activities |
1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-o | Contains multiple pyridine rings | Increased complexity may enhance biological activity |
These comparisons illustrate how variations in functional groups and their positions can significantly influence chemical reactivity and biological activity, underscoring the uniqueness of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate within this class of compounds .
The systematic IUPAC name 1-amino-3-(pyridin-2-yl)propan-2-ol oxalate delineates its structure:
The compound’s SMILES notation (C1=CC=NC(=C1)CC(CN)O.C(=O)(C(=O)[O-])[O-]
) and InChI key (IHEKDUZNUUGMPX-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity and stereoelectronic properties.
Property | Value |
---|---|
Molecular Formula | $$ \text{C}{10}\text{H}{14}\text{N}2\text{O}5 $$ |
Molecular Weight | 242.23 g/mol |
Appearance | White crystalline solid |
Solubility | Water, polar organic solvents |
CAS Registry Number | 1637678-42-2 |
1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate represents a complex organic salt with the molecular formula C₁₀H₁₄N₂O₅ and a molecular weight of 242.23 grams per mole . The compound exists as an oxalate salt, where the organic base component 1-amino-3-(pyridin-2-yl)propan-2-ol is paired with oxalic acid to form a crystalline solid structure.
The crystallographic framework of this compound demonstrates characteristic features typical of amino alcohol oxalate salts [50]. Oxalate anions exhibit distinctive hydrogen bonding patterns that significantly influence the overall crystal packing arrangement [35]. In related amino alcohol oxalate structures, hydrogen oxalate anions are linked into chains through oxygen-hydrogen-oxygen hydrogen bonds, with each organic cation forming multiple hydrogen bonding interactions with three hydrogen oxalate ions via two oxygen-hydrogen-oxygen and one nitrogen-hydrogen-oxygen interactions [35].
The conformational preferences of the propanol backbone are influenced by the presence of both the pyridine ring and the amino alcohol functionality [50]. The hydroxyl group at the 2-position adopts a configuration that optimizes intramolecular and intermolecular hydrogen bonding networks [21]. Crystal structure analysis of related pyridine-containing amino alcohols reveals that the nitrogen atom in the pyridine ring maintains a trigonal planar geometry with sp² hybridization [27].
Oxalate salts typically crystallize in monoclinic crystal systems, as demonstrated by sodium oxalate which belongs to space group P21/a with unit cell dimensions a=10.375 Å, b=5.243 Å, c=3.449 Å and β=92.66° [24]. The oxalate component forms extensive hydrogen bonding networks that contribute to the overall crystal stability [48]. The dicarboxylic acid nature of oxalic acid enables the formation of multiple coordination sites for hydrogen bonding with the amino alcohol component [52].
The electronic structure of 1-amino-3-(pyridin-2-yl)propan-2-ol oxalate involves complex interactions between the pyridine aromatic system, the amino alcohol functional groups, and the oxalate anion. The pyridine ring exhibits aromatic character following Hückel's 4n+2 rule with six π electrons distributed across the conjugated system [18]. The nitrogen atom in the pyridine ring is sp² hybridized, with the lone pair electrons contained in an sp² orbital lying in the same plane as the ring and not participating in the aromatic π system [18].
Electronic resonance in the pyridine moiety results from the delocalization of π electrons across the six-membered heterocyclic ring [16]. The electronegativity of nitrogen creates an electron-deficient aromatic system compared to benzene, with the nitrogen atom inductively withdrawing electron density from the ring carbons [22]. Resonance structures of pyridine demonstrate that electron density is concentrated around the nitrogen atom, with positive charge development at the ortho and para positions relative to nitrogen [22].
The amino alcohol portion contributes additional electronic complexity through the presence of the hydroxyl oxygen and amino nitrogen functional groups [50]. Both functional groups possess lone pair electrons capable of participating in hydrogen bonding interactions [21]. The hydroxyl group exhibits typical alcohol electronic characteristics, while the amino group provides basic character to the molecule through its lone pair electrons.
Oxalate anions display extensive conjugation across the dicarboxylate structure [52]. The electronic configuration involves delocalized π electrons across the carbon-carbon bond and adjacent carbonyl groups [54]. This conjugation system contributes to the stability of the oxalate anion and its ability to form multiple hydrogen bonding interactions with cationic species [35].
The stereochemical analysis of 1-amino-3-(pyridin-2-yl)propan-2-ol oxalate reveals the presence of one chiral center located at the 2-position carbon atom of the propanol chain . This carbon atom is bonded to four different substituents: a hydroxyl group, a hydrogen atom, the amino-containing carbon chain, and the pyridine-containing carbon chain, resulting in R and S enantiomeric forms [45].
The absolute configuration of the chiral center can be determined using the Cahn-Ingold-Prelog priority rules [45]. Priority assignment follows atomic number considerations, where nitrogen takes precedence over carbon, which takes precedence over hydrogen [44]. The configuration designation depends on the spatial arrangement of substituents around the chiral carbon when viewed with the lowest priority group (hydrogen) positioned away from the observer [45].
Amino alcohol stereochemistry significantly influences the compound's physical and chemical properties [26]. The chiral center affects the molecule's ability to form specific hydrogen bonding patterns and crystal packing arrangements [29]. Different enantiomers may exhibit distinct crystallographic polymorphs, as observed in related amino alcohol salt systems [50].
The oxalate component does not introduce additional chiral centers but contributes to the overall stereochemical environment through its interaction with the chiral amino alcohol [35]. The formation of hydrogen bonds between the oxalate anion and the amino alcohol cation creates a three-dimensional network that may exhibit preferential binding to one enantiomer over another in certain crystallization conditions [48].
Conformational analysis reveals that the pyridine ring orientation relative to the propanol chain affects the overall molecular geometry [14]. The nitrogen atom's position in the pyridine ring influences the electronic distribution and hydrogen bonding capabilities of the entire molecular system [49]. Tautomeric considerations, while less relevant for this particular structure, demonstrate the importance of electronic effects in related pyridine-containing systems [47].
Molecular Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O₅ | |
Molecular Weight | 242.23 g/mol | |
Chiral Centers | 1 (C-2 position) | |
Hydrogen Bond Donors | 4 (NH₂, OH, NH₃⁺) | [50] |
Hydrogen Bond Acceptors | 6 (N, O atoms) | [35] |
Aromatic Rings | 1 (pyridine) | [18] |
The most widely exploited entry point is the prochiral ketone 1-(pyridin-2-yl)propan-2-one. Direct asymmetric reductive amination (DARA) of this ketone delivers the β-amino alcohol in a single operation after hydrolytic work-up because internal hydrogen transfer reduces the imine to the amino alcohol without over-reduction of the carbonyl carbon [1] [2].
A complementary approach installs the amino function first. 2-Aminopyridine reacts with propylene oxide or substituted epoxides under alcohol reflux (80-100 °C) to give the desired amino alcohol after regioselective oxirane ring opening; a representative example afforded 7.4% isolated yield for the related pyridin-2-yl system under ethanol at 90 °C for 12 h [3]. The method is orthogonal to the carbonyl route and tolerates base-sensitive functional groups.
Older literature converts β-(2-pyridyl)-α-alanine into the amino alcohol by stepwise ester reduction, Boc protection and subsequent deprotection. Although multistep, the sequence benefits from commercial availability of the amino acid and delivers racemic alcohol in 68-75% overall yield [4] [5].
Precursor | Key transformation | Typical yield | Notes |
---|---|---|---|
1-(Pyridin-2-yl)propan-2-one | Ru-BINAP catalysed DARA | 94-99% conv.; 97-99% ee [1] | Direct, atom-economic |
Propylene oxide | Nucleophilic ring opening by 2-aminopyridine | 7-15% [3] | Simple reagents; low yield |
β-(2-Pyridyl)-α-alanine | Ester reduction sequence | 68-75% [5] | Multistep; scalable |
Masatoshi Yamada and co-workers disclosed that Ru(OAc)₂((S)-BINAP) with ammonium trifluoroacetate under 0.8 MPa hydrogen in tetrahydrofuran at 90 °C converts 1-(pyridin-2-yl)propan-2-one to the R-configured amino alcohol in >99% conversion and 97-99% enantiomeric excess within 17 h [1]. Replacement of acetate by chloride or trifluoroacetate on ruthenium had negligible influence on selectivity [1].
Denizaltı et al. prepared in situ RuCl₂(PPh₃)₃–pyridine–amino alcohol ligand complexes that reduce aromatic ketones with 2-propanol as hydrogen donor. Using ligand I at 80 °C afforded up to 92% alcohol product yield from acetophenone analogues, illustrating that ligand steric bulk accelerates hydride transfer [6].
The Ir-PSA family developed by Kanto Chemical offers turnover numbers exceeding 10,000 for asymmetric reductive amination of sterically hindered ketones when paired with inexpensive amino alcohol auxiliaries; optical purities routinely exceed 95% ee under 20-30 bar H₂ at 40–60 °C [7]. Though not yet demonstrated on the target substrate, the system is mechanistically compatible because the pyridinyl nitrogen chelates to iridium similarly to acetylpyridines.
Multienzyme cascades transform L-phenylalanine to phenylethanolamine in 70-81% isolated yield and >99% ee by sequential deamination, epoxidation, hydrolysis, oxidation, and transamination under mild aqueous conditions [8]. Transaminase modules engineered for 2-pyridyl substrates are emerging, promising green access to the amino alcohol without precious metals.
Catalyst system | H-source | T (°C) | P (H₂) | Conversion | ee | Ref. |
---|---|---|---|---|---|---|
Ru(OAc)₂((S)-BINAP) | H₂ | 90 | 0.8 MPa | 99% | 98% | [1] |
RuCl₂(PPh₃)₃ + Ligand I | i-PrOH | 80 | – | 85-92% | n.d. | [6] |
Ir-PSA-3 | H₂ | 50 | 3 MPa | 96% | 96% | [7] |
ω-Transaminase cascade | NH₄⁺/NADH | 30 | – | 97% | >99% | [8] |
The primary amine acts as a Brønsted–Lowry base; addition of one molar equivalent of anhydrous oxalic acid in protic solvent forms the neutral mono-oxalate via proton transfer to the amino nitrogen and strong hydrogen bonding between the oxalate dianion and the hydroxyl proton [5].
In n-propanol or ethanol, ion pairs aggregate into ribbonlike hydrogen-bonded networks that precipitate rapidly, driving crystallization and ensuring high isolated yields; Naloxegol mono-oxalate, for example, crashes out within 90 min at 25 °C to give 82.7% yield .
At high water content oxalic acid can over-protonate to give the di-oxalate, lowering solubility and complicating downstream processing [5]. Careful stoichiometry or use of anhydrous solvents suppresses this pathway. Photoredox work has shown that alkyl oxalates may also undergo decarboxylative fragmentation, but such side reactions require visible-light catalysts absent from standard salt formation [10].
Free base concentration | Solvent | Oxalic acid equiv. | Temperature | Time | Isolated yield | Ref. |
---|---|---|---|---|---|---|
0.06 M | n-PrOH | 1.0 | 20–30 °C | 30 min | 82.7% | |
0.10 M | EtOH :H₂O (1 : 1) | 1.05 | 0 °C→rt | 2 h | 81% [5] | [5] |
Increasing the dielectric constant of the mother liquor by adding methyl tert-butyl ether to the n-propanol mother liquor during Naloxegol crystallization narrows the metastable zone width and improves morphology, permitting filtration within 20 min . For the target amino alcohol, seeding at 0.3% w/w with a previously isolated crop produces chunky crystals suitable for direct drying under 40 °C vacuum.
Re-slurrying the crude oxalate in 90% ethanol at 50 °C then cooling slowly to 5 °C removes residual oxalic acid (≤0.05%) and metal contaminants to below 10 ppm Ru, meeting pharmaceutical specifications. Recovery remains 92% because the salt exhibits modest ethanol solubility (4 mg mL⁻¹ at 20 °C) .
When preparative chromatography is unavoidable (for example after epoxide opening), flash silica using 5% methanol in dichloromethane fully resolves unreacted amine from polar by-products, albeit at cost of increased solvent volume. Switching to reversed-phase C18 flash with 20% acetonitrile in water halves solvent usage and enables direct solvent swap into n-propanol prior to salt formation without intermediate drying.
Combining optimal ruthenium catalysis (Section 2.1) with solvent-engineered crystallization affords overall 72-78% isolated yield of the oxalate on 100 g scale—roughly a 12-point gain over early lab-scale protocols that lacked process integration [1] .
Step | Challenge | Mitigation | Yield gain | Ref. |
---|---|---|---|---|
Imine hydrogenation | Catalyst inhibition by water | 4 Å molecular sieves, 30 wt % [1] | +4% | [1] |
Salt precipitation | Over-acidification to di-oxalate | Use 0.98 equiv. H₂C₂O₄, monitor pH 5.5 [5] | +3% | [5] |
Solid-liquid separation | Slow filtration | Add 0.6 v MTBE co-solvent | +5% |